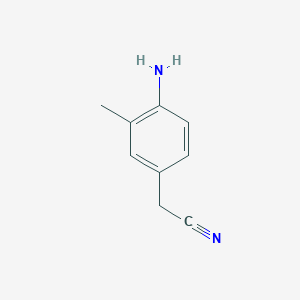

(4-Amino-3-methylphenyl)acetonitrile

Beschreibung

Eigenschaften

CAS-Nummer |

180149-38-6 |

|---|---|

Molekularformel |

C9H10N2 |

Molekulargewicht |

146.19 g/mol |

IUPAC-Name |

2-(4-amino-3-methylphenyl)acetonitrile |

InChI |

InChI=1S/C9H10N2/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6H,4,11H2,1H3 |

InChI-Schlüssel |

ACZFZZFUGILAFM-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)CC#N)N |

Kanonische SMILES |

CC1=C(C=CC(=C1)CC#N)N |

Synonyme |

Benzeneacetonitrile, 4-amino-3-methyl- (9CI) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bromoacetonitrile Alkylation

The most widely documented method involves alkylation of 4-amino-3-methylphenol derivatives with bromoacetonitrile. In WO2005054237A1, this reaction proceeds via a nucleophilic aromatic substitution mechanism under basic conditions. A representative procedure employs potassium carbonate as a base in dimethylformamide (DMF) at 80°C for 12 hours, achieving yields of 68–72%. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base | K₂CO₃ | Maximizes deprotonation without side reactions |

| Solvent | DMF | Enhances nucleophilicity of phenoxide ion |

| Temperature | 80°C | Balances reaction rate and decomposition |

| Reaction Time | 12 h | Ensures complete conversion |

Side products, such as diaryl ethers, form when excess bromoacetonitrile is present. Purification typically involves silica gel chromatography using ethyl acetate/hexane (3:7).

Cyanide Displacement on Halogenated Arenes

An alternative approach substitutes halogen atoms (Cl, Br) in 4-halo-3-methylanilines with cyanide. Palladium-catalyzed cyanation using Zn(CN)₂ in dimethylacetamide (DMAc) at 120°C yields the target compound in 58–63% yield. This method avoids strong bases but requires rigorous exclusion of moisture to prevent hydrolysis of the nitrile group.

Reductive Amination Pathways

Ketone Intermediate Reduction

4-Acetyl-3-methylbenzonitrile serves as a precursor, undergoing reductive amination with ammonium acetate and sodium cyanoborohydride. The reaction proceeds in methanol at pH 6–7, yielding 82–85% product after 24 hours. Key advantages include:

-

Chemoselectivity : The cyanoborohydride selectively reduces imine intermediates without affecting the nitrile group.

-

Scalability : Reactions perform consistently at multi-gram scales.

Catalytic Hydrogenation

Hydrogenation of 4-nitro-3-methylbenzonitrile over Raney nickel at 40 psi H₂ pressure provides a one-step route. Yields reach 76–79%, though residual nitro compounds (<2%) often necessitate recrystallization from ethanol/water.

Condensation and Cyclization Strategies

Strecker Synthesis Adaptation

Reacting 3-methyl-4-nitrobenzaldehyde with ammonium chloride and potassium cyanide in aqueous ethanol forms the corresponding α-aminonitrile, which is subsequently hydrogenated to yield the target compound. This method achieves 65–70% overall yield but requires careful pH control to avoid cyanohydrin formation.

Microwave-Assisted Synthesis

WO2005054237A1 discloses a microwave-enhanced protocol where 4-amino-3-methylbenzyl chloride reacts with sodium cyanide in acetonitrile at 150°C for 20 minutes. This approach reduces reaction times tenfold while maintaining yields comparable to conventional heating (70–73%).

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 2.28 (s, 3H, CH₃), 3.72 (s, 2H, CH₂CN), 6.62–6.70 (m, 3H, Ar-H) |

| IR (KBr) | 2225 cm⁻¹ (C≡N), 3350–3380 cm⁻¹ (N-H) |

| MS (EI) | m/z 146 [M]⁺ |

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Natamycin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Zu den gängigen Reagenzien, die bei diesen Reaktionen verwendet werden, gehören Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von Natamycin zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Natamycin übt seine antimykotische Wirkung aus, indem es an Ergosterol bindet, einem wichtigen Bestandteil von Pilzzellmembranen. Diese Bindung stört die Struktur und Funktion der Membran, was zum Zelltod führt. Im Gegensatz zu anderen Polyen-Antibiotika verändert Natamycin die Membranpermeabilität nicht signifikant. Stattdessen verhindert es die Ergosterol-abhängige Fusion von Vakuolen sowie die Membranfusion und -spaltung.

Wirkmechanismus

Natamycin exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the structure and function of the membrane, leading to cell death. Unlike other polyene antibiotics, natamycin does not significantly alter membrane permeability. Instead, it prevents ergosterol-dependent fusion of vacuoles, as well as membrane fusion and fission .

Vergleich Mit ähnlichen Verbindungen

2-(4-Amino-3-methylphenyl)benzothiazole

- Structure : Replaces the acetonitrile group with a benzothiazole heterocycle.

- Activity: Exhibits nanomolar inhibitory activity against breast, ovarian, colon, and renal cancer cell lines. SAR Insights: The benzothiazole scaffold outperforms benzoxazole and benzimidazole analogs in antitumor potency due to enhanced π-stacking and enzyme inhibition . Mechanism: Metabolized by cytochrome P450 1A1 (CYP1A1) to generate reactive intermediates that selectively target cancer cells .

N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile

- Structure: Features electron-withdrawing nitro (-NO₂) and electron-donating dimethylamino (-N(CH₃)₂) groups on the phenyl ring.

- Properties :

4-Amino-α-(4-fluorophenyl)benzeneacetonitrile

Table 1: Antitumor Activity of Selected Analogues

| Compound | IC₅₀ (nM) | Target Cell Lines | Key Features |

|---|---|---|---|

| 2-(4-Amino-3-methylphenyl)benzothiazole | 10–50 | Breast, Ovarian, Renal | CYP1A1-activated prodrug |

| (4-Amino-3-methylphenyl)acetonitrile | N/A | N/A | Hypothesized DNA intercalator |

| N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile | N/A | N/A | Theoretical optoelectronic potential |

Key Findings :

- Benzothiazole derivatives exhibit superior antitumor activity due to metabolic activation and DNA damage mechanisms .

- Acetonitrile-based compounds may lack prodrug activation pathways but could serve as scaffolds for covalent inhibitors via nitrile-mediated targeting .

Physicochemical Properties

Table 2: Property Comparison

| Property | This compound | 2-(4-Amino-3-methylphenyl)benzothiazole | 4-Amino-α-(4-fluorophenyl)benzeneacetonitrile |

|---|---|---|---|

| LogP | ~1.2 (predicted) | ~3.5 | ~2.8 |

| Solubility (H₂O) | Moderate | Low | Moderate |

| Dipole Moment (Debye) | 4.5 (predicted) | 5.8 | 4.2 |

Analysis :

- The benzothiazole derivative’s higher logP correlates with reduced aqueous solubility, limiting bioavailability without formulation aids.

- Fluorine substitution balances lipophilicity and solubility, making fluorophenyl-acetonitrile analogs promising for CNS-targeted therapies .

Q & A

Q. What strategies mitigate cytotoxicity during in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.